

Predicted mass spectrometry fragmentation pattern of 1-(Chloromethoxy)propane

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Compound of Interest

Compound Name: 1-(Chloromethoxy)propane

CAS No.: 3587-57-3

Cat. No.: B1366746

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Technical Whitepaper: Predictive Mass Spectrometry Fragmentation of **1-(Chloromethoxy)propane**

Executive Summary

This technical guide provides a high-confidence predictive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns for **1-(Chloromethoxy)propane** (CAS: 3587-57-3). As an

-halo ether, this compound exhibits distinct reactivity profiles characterized by the formation of resonance-stabilized oxonium ions. This guide details the mechanistic causality behind predicted ion abundances, distinguishing features for structural validation, and safety protocols for handling this potential alkylating agent.

Structural Analysis & Theoretical Basis

The fragmentation behavior of **1-(Chloromethoxy)propane** is governed by the interplay between the ether oxygen's lone pair electrons and the labile carbon-chlorine bond.

- Chemical Formula:

[1][2]

- Molecular Weight: 108.57 u (Monoisotopic based on

)

- Structure:

Ionization Potential & Stability

Upon electron impact (70 eV), the molecular ion (

) is formed via the removal of a non-bonding electron from the oxygen atom. However,

-chloro ethers are inherently fragile. The

bond is weakened by the adjacent oxygen, making the molecular ion short-lived and likely of low abundance in the resulting spectrum.

Isotopic Signatures

The presence of a single chlorine atom dictates a characteristic isotopic envelope for any ion retaining the halogen:

- :

Ratio: Approximately 3:1.^{[1][3]}

- Diagnostic Utility: This pattern will appear in the molecular ion (m/z 108/110) and the chloromethyl oxonium fragment (m/z 65/67), but notably absent in the base peak.

Predicted Fragmentation Pathways

The fragmentation is dominated by

-cleavage and heterolytic bond dissociation driven by the formation of stable oxonium ions.

Primary Pathway: Loss of Chlorine (Formation of Base Peak)

The most thermodynamically favorable pathway is the expulsion of the chlorine radical (

). The resulting cation is an oxonium ion stabilized by resonance with the oxygen lone pair.

- Predicted m/z: 73

- Intensity: Base Peak (100%)
- Note: This ion contains no chlorine; therefore, the 3:1 isotope pattern disappears.

Secondary Pathway: Propyl Chain Cleavage

Inductive cleavage at the

bond on the propyl side yields the propyl cation.

- Predicted m/z: 43
- Intensity: High (40-60%)
- Sub-fragmentation: The propyl ion (m/z 43) will further fragment to ethyl (m/z 29) and vinyl (m/z 27) cations.

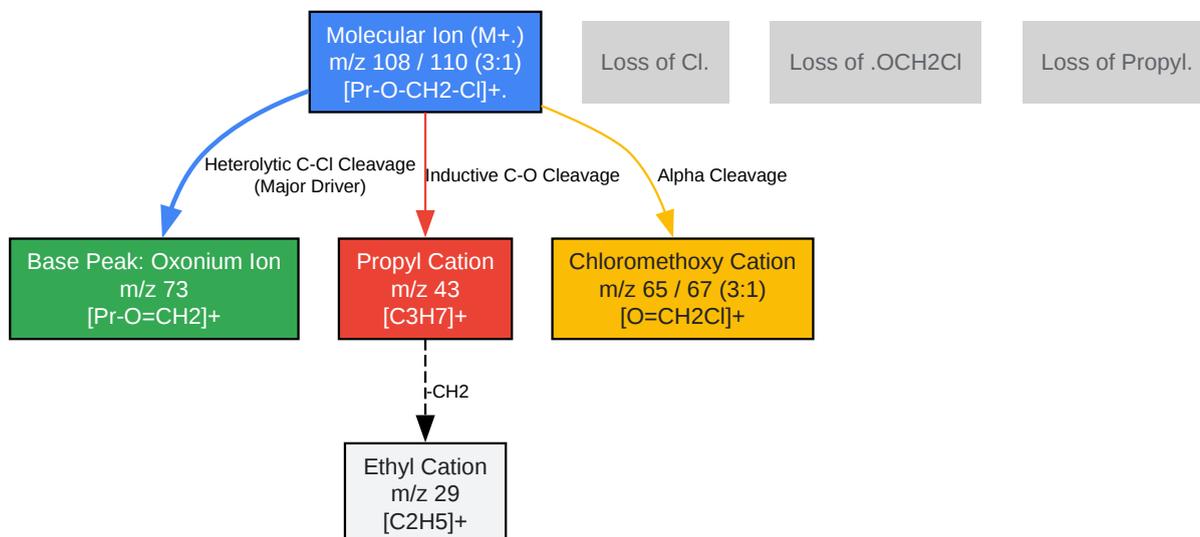
Tertiary Pathway: -Cleavage (Ether Side)

Cleavage of the propyl group leads to the chloromethoxy cation.

- Predicted m/z: 65 (with
isotope at 67)
- Intensity: Low to Moderate (<20%)

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular structure and the detected ions.



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Caption: Mechanistic flowchart of **1-(Chloromethoxy)propane** fragmentation. Blue arrow indicates the dominant pathway driven by oxonium stability.

Spectral Interpretation Guide

The following table summarizes the predicted ion clusters necessary for identification.

m/z (Mass-to-Charge)	Ion Identity	Formula	Relative Abundance (Predicted)	Diagnostic Notes
108 / 110	Molecular Ion ()		< 5%	Shows 3:1 Chlorine isotope ratio. Likely very weak due to labile Cl.
73	Oxonium Ion (Base)		100%	Key Identifier. Loss of Cl (). No Cl isotope pattern.
65 / 67	Chloromethoxy Cation		10-20%	Retains Cl (3:1 ratio visible). Confirms presence of Cl in structure.
43	Propyl Cation		40-60%	Standard alkyl chain fragment. Confirms propyl group.
41	Allyl Cation		20-30%	Dehydrogenation of propyl cation.
29	Ethyl Cation		20-40%	Secondary fragmentation of propyl chain.

Self-Validating the Spectrum (Trustworthiness)

To confirm the identity of an unknown spectrum as **1-(Chloromethoxy)propane**:

- Check m/z 73: It must be the dominant peak.

- Verify Isotope Loss: The peak at m/z 73 must not have a partner at m/z 75 (proving Chlorine is lost).
- Verify Isotope Presence: Small peaks at high mass (108/110) or m/z 65/67 must show the 3:1 ratio.
- Isomer Differentiation:
 - Vs. 2-(Chloromethoxy)propane (Isopropyl isomer): The isopropyl isomer favors the loss of a methyl group (m/z 15) and formation of a secondary carbocation, whereas the n-propyl isomer (this compound) favors m/z 29 (ethyl) formation from the chain.

Experimental Protocol & Safety

Safety Warning: **1-(Chloromethoxy)propane** is an

-halo ether. Analogues such as Chloromethyl Methyl Ether (MOM-Cl) are potent carcinogens due to their alkylating ability. Handle with extreme caution in a fume hood.

Sample Preparation (Closed System)

- Solvent: Dilute the sample in anhydrous Dichloromethane (DCM) or Hexane. Avoid alcohols (reacts to form acetals).
- Concentration: Prepare a 10 ppm solution. High concentrations may contaminate the ion source due to polymerization.
- Vial: Use silanized glass vials to prevent surface adsorption/degradation of the labile chloride.

GC-MS Parameters

- Inlet: Split injection (50:1) at 200°C. Note: Keep inlet temperature moderate to prevent thermal degradation before ionization.
- Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.
- Oven Program: Start at 40°C (hold 2 min)

Ramp 10°C/min to 150°C. (Compound is volatile; low initial temp is critical).

- Source Temp: 230°C.
- Scan Range: m/z 25 – 200.

References

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